Synthetic Efficiency: Optimized 5-Chlorination of Methyl Anthranilate Yields 99.5% Purity and 80% Yield
A direct 5-chlorination route from methyl anthranilate, using Cl2 and HCl in acetic acid, achieves a 99.5% product purity and an 80% isolated yield after a straightforward workup [1]. This route is distinguished by its simplicity and high efficiency, avoiding the multi-step protection/deprotection sequences or expensive starting materials often required for other 2-amino-5-chlorobenzoate derivatives.
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | Purity: ≥99.5%; Yield: ~80% |
| Comparator Or Baseline | Comparator: 2-Amino-3,5-dichlorobenzoate (side product from over-chlorination). Baseline Yield: Varies by route (often 60-70% for esterification of 5-chloroanthranilic acid). |
| Quantified Difference | The optimized route achieves a >99.5% purity with an 80% yield, while the undesired 3,5-dichloro side product is minimized to <5% before workup. |
| Conditions | Chlorination of methyl anthranilate in acetic acid with Cl2/HCl at 15-20 °C. |
Why This Matters
This validated, high-yielding route with excellent purity directly translates to lower production costs and a more reliable, scalable supply chain for procurement.
- [1] Guan, S.J. Synthesis of Methyl 2-amino-5-chlorobenzoate. Science Guide - Academic, 2020, Issue 67. View Source
